Cas no 1024081-72-8 (4-Bromo-3-((4-bromophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one)

4-Bromo-3-((4-bromophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one is a brominated pyrazolone derivative with potential applications in organic synthesis and pharmaceutical research. Its structure features two bromine substituents, enhancing reactivity in cross-coupling reactions and other halogen-mediated transformations. The presence of a phenyl group and a pyrazolinone core contributes to its utility as an intermediate in heterocyclic chemistry. This compound may serve as a precursor for bioactive molecules due to its modifiable functional groups. Its stability under standard conditions and well-defined molecular architecture make it suitable for controlled synthetic applications. Further studies may explore its role in medicinal chemistry or material science.
4-Bromo-3-((4-bromophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one structure
1024081-72-8 structure
Product Name:4-Bromo-3-((4-bromophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one
CAS No:1024081-72-8
MF:C17H14Br2N2O2
MW:438.113262653351
MDL:MFCD00170886
CID:5012201
Update Time:2026-02-27

4-Bromo-3-((4-bromophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one Chemical and Physical Properties

Names and Identifiers

    • 4-BROMO-3-((4-BROMOPHENOXY)METHYL)-2-METHYL-1-PHENYL-3-PYRAZOLIN-5-ONE
    • 4-bromo-5-[(4-bromophenoxy)methyl]-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
    • 4-Bromo-3-((4-bromophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one
    • MDL: MFCD00170886
    • Inchi: 1S/C17H14Br2N2O2/c1-20-15(11-23-14-9-7-12(18)8-10-14)16(19)17(22)21(20)13-5-3-2-4-6-13/h2-10H,11H2,1H3
    • InChI Key: AALRZZCZGAKNJK-UHFFFAOYSA-N
    • SMILES: BrC1C(N(C2C=CC=CC=2)N(C)C=1COC1C=CC(=CC=1)Br)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 469
  • XLogP3: 4.7
  • Topological Polar Surface Area: 32.8

4-Bromo-3-((4-bromophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB160940-1 g
4-Bromo-3-((4-bromophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one
1024081-72-8
1 g
€211.30 2023-07-20
abcr
AB160940-5 g
4-Bromo-3-((4-bromophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one
1024081-72-8
5 g
€377.50 2023-07-20
abcr
AB160940-10 g
4-Bromo-3-((4-bromophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one
1024081-72-8
10 g
€482.50 2023-07-20
abcr
AB160940-1g
4-Bromo-3-((4-bromophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one; .
1024081-72-8
1g
€211.30 2024-06-10
abcr
AB160940-5g
4-Bromo-3-((4-bromophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one; .
1024081-72-8
5g
€377.50 2024-06-10
abcr
AB160940-10g
4-Bromo-3-((4-bromophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one; .
1024081-72-8
10g
€482.50 2024-06-10

4-Bromo-3-((4-bromophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1024081-72-8)4-Bromo-3-((4-bromophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one
Order Number:A1099096
Stock Status:in Stock
Quantity:5g/10g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:25
Price ($):224.0/286.0
Email:sales@amadischem.com

Additional information on 4-Bromo-3-((4-bromophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one

Chemical Profile of 4-Bromo-3-((4-bromophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one (CAS No. 1024081-72-8)

4-Bromo-3-((4-bromophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one (CAS No. 1024081-72-8) is a sophisticated organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural and pharmacological properties. This compound belongs to the pyrazolinone class, which is well-documented for its broad spectrum of biological activities. The presence of multiple functional groups, including bromine atoms and an aromatic ring system, makes it a versatile scaffold for further chemical modifications and drug development.

The bromine substituents in this molecule play a crucial role in its reactivity and potential applications. Bromine atoms are known to enhance the lipophilicity of compounds, which can be beneficial for membrane permeability and thus improve oral bioavailability. Additionally, brominated aromatic compounds often exhibit enhanced binding affinity to biological targets, making them valuable in the design of novel therapeutics.

The 4-bromophenoxy)methyl moiety is particularly noteworthy, as it introduces a flexible linker that can be further modified to explore different pharmacophoric regions. This feature allows chemists to fine-tune the compound’s properties, such as solubility, metabolic stability, and target interaction. In recent years, such structural elements have been extensively used in the development of kinase inhibitors, where precise modulation of binding interactions is essential.

3-pyrazolin-5-one core structure is known for its ability to act as a hydrogen bond acceptor and donor, which is critical for the interaction with biological macromolecules like proteins and enzymes. This property makes it an attractive scaffold for designing molecules that can modulate enzyme activity or receptor binding. The 2-methyl-1-phenyl substituents further enhance the compound’s complexity and potential for selective targeting.

Recent studies have highlighted the pharmacological potential of pyrazolinone derivatives in various therapeutic areas. For instance, modifications of the pyrazolinone core have led to the discovery of compounds with anti-inflammatory, anti-cancer, and antimicrobial properties. The brominated derivatives, in particular, have shown promise in inhibiting certain kinases that are overexpressed in cancer cells. This has spurred interest in exploring 4-Bromo-3-((4-bromophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one as a lead compound for further development.

In terms of synthetic chemistry, this compound offers a rich platform for exploring different reaction pathways. The bromine atoms can be readily functionalized via cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl or heteroaryl groups. Additionally, the 4-bromophenoxy)methyl group can undergo oxidation or reduction reactions to alter its electronic properties and influence its biological activity.

The 1-phenyl substituent contributes to the compound’s hydrophobicity, which can be advantageous for membrane transport but may also pose challenges in terms of metabolic stability. To address these issues, medicinal chemists often employ strategies such as fluorination or methylation to optimize the balance between lipophilicity and metabolic resistance.

One of the most exciting aspects of this compound is its potential in drug discovery due to its multifaceted structure. The combination of bromine atoms, aromatic rings, and functionalized linkers provides a rich scaffold for designing molecules that can interact with multiple targets simultaneously. This concept aligns well with current trends in drug development towards polypharmacicity, which aims to address complex diseases by modulating multiple pathways at once.

From a computational chemistry perspective, 4-Bromo-3-((4-bromophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one has been studied using various molecular modeling techniques to predict its binding affinity to potential biological targets. These studies have revealed that small modifications around the pyrazolinone core can significantly alter its interaction with enzymes and receptors. Such insights are invaluable for guiding experimental efforts and optimizing lead compounds for clinical development.

The compound’s stability under various conditions has also been a focus of research. Studies have shown that it remains stable under standard storage conditions but may degrade under extreme pH or temperature conditions. Understanding these stability profiles is crucial for ensuring the compound’s integrity throughout its synthesis, purification, and formulation processes.

In conclusion,4-Bromo-3-((4-bromophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one (CAS No. 1024081-72-8) represents a promising candidate for further exploration in medicinal chemistry. Its unique structural features offer numerous opportunities for chemical modification and biological evaluation. As research continues to uncover new applications for brominated pyrazolinones,this compound is poised to play a significant role in the development of novel therapeutic agents targeting various diseases.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1024081-72-8)4-Bromo-3-((4-bromophenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one
A1099096
Purity:99%/99%
Quantity:5g/10g
Price ($):224.0/286.0
Email